2-(4-(9,10-di(naphthalen-2-yl)anthracen-2-yl)phenyl)-1-phenyl-1H-benzo[d]imidazole
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Overview
Description
2-(4-(9,10-di(naphthalen-2-yl)anthracen-2-yl)phenyl)-1-phenyl-1H-benzo[d]imidazole, often referred to as ZADN, is a complex organic compound belonging to the anthracene family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ZADN typically involves multi-step organic reactions starting from anthracene derivatives. One common synthetic route includes the following steps:
Bromination: : Anthracene is brominated to introduce bromine atoms at specific positions.
Naphthalene Coupling: : The brominated anthracene is then coupled with naphthalene derivatives to form the core structure.
Formation of Imidazole Ring: : The final step involves the formation of the benzoimidazole ring through cyclization reactions.
Industrial Production Methods
In an industrial setting, the synthesis of ZADN is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques such as column chromatography and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
ZADN undergoes various chemical reactions, including:
Oxidation: : ZADN can be oxidized to form various oxidized derivatives.
Reduction: : Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: : Substitution reactions at specific positions on the anthracene ring can lead to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: : Various electrophiles and nucleophiles are employed depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of ZADN, each with unique electronic and photophysical properties.
Scientific Research Applications
ZADN has found applications in several scientific fields:
Chemistry: : Used as a precursor for synthesizing other complex organic compounds.
Biology: : Investigated for its potential biological activity and interactions with biomolecules.
Medicine: : Explored for its use in drug delivery systems and as a therapeutic agent.
Industry: : Widely used in the production of OLEDs and other organic electronic devices due to its excellent electron-transport and hole-blocking properties.
Mechanism of Action
The mechanism by which ZADN exerts its effects involves its interaction with molecular targets and pathways. In OLED devices, ZADN functions as an electron-transport layer material, facilitating the movement of electrons within the device and improving its efficiency and stability. The molecular targets include the interfaces between different organic layers in the device, where ZADN helps to block holes and transport electrons effectively.
Comparison with Similar Compounds
ZADN is compared with other similar compounds such as 9,10-diphenyl-anthracene (ADN) and other anthracene derivatives. While these compounds share structural similarities, ZADN stands out due to its superior electron-transport properties and stability, making it a preferred choice for OLED applications.
Similar Compounds
9,10-Diphenyl-anthracene (ADN)
Anthracene derivatives with different substituents
Other benzoimidazole derivatives
Biological Activity
2-(4-(9,10-di(naphthalen-2-yl)anthracen-2-yl)phenyl)-1-phenyl-1H-benzo[d]imidazole, commonly referred to as ZADN, is a compound that has garnered attention in the fields of organic electronics and medicinal chemistry. This article explores its biological activity, particularly focusing on its potential therapeutic applications and underlying mechanisms.
ZADN has the following chemical properties:
Property | Value |
---|---|
CAS Number | 561064-11-7 |
Molecular Formula | C53H34N2 |
Molecular Weight | 698.85 g/mol |
HOMO/LUMO | HOMO = -6.0 eV, LUMO = -2.9 eV |
Appearance | Light yellow powder |
ZADN is classified as an electron transport layer (ETL) material and has been used in organic light-emitting diodes (OLEDs) due to its efficient charge transport properties .
Biological Activity Overview
Recent studies have indicated that ZADN exhibits significant biological activities, particularly in the context of anti-diabetic properties. The compound has been evaluated for its ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism.
Case Studies and Research Findings
-
Anti-Diabetic Activity :
A study synthesized a series of benzo[d]imidazole derivatives, including ZADN, which were tested for their α-glucosidase inhibitory activity. The most promising derivatives demonstrated IC50 values of 0.71 ± 0.02 µM, indicating potent inhibition compared to standard drugs like acarbose . -
Toxicity and Safety :
In vitro evaluations showed that ZADN derivatives did not exhibit cytotoxic effects on liver cells (LO2), suggesting a favorable safety profile for further development in therapeutic applications . -
Fluorescence Quenching Studies :
Fluorescence quenching experiments were employed to confirm the binding interaction between ZADN derivatives and α-glucosidase, providing insights into their potential as drug candidates .
Applications in Organic Electronics
Apart from its biological implications, ZADN is extensively used in organic electronics as an ETL material due to its high purity (>99%) and efficiency in charge transport within OLED devices. The incorporation of ZADN in device structures has led to significant improvements in current efficiency and power efficiency .
Properties
IUPAC Name |
2-[4-(9,10-dinaphthalen-2-ylanthracen-2-yl)phenyl]-1-phenylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H34N2/c1-2-16-44(17-3-1)55-50-21-11-10-20-49(50)54-53(55)38-26-22-37(23-27-38)41-30-31-47-48(34-41)52(43-29-25-36-13-5-7-15-40(36)33-43)46-19-9-8-18-45(46)51(47)42-28-24-35-12-4-6-14-39(35)32-42/h1-34H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZBMWWMIQGZGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC=C(C=C4)C5=CC6=C(C7=CC=CC=C7C(=C6C=C5)C8=CC9=CC=CC=C9C=C8)C1=CC2=CC=CC=C2C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H34N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
698.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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